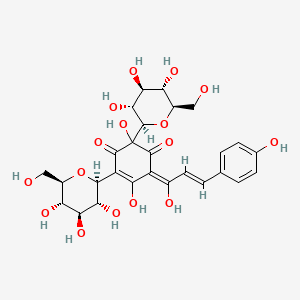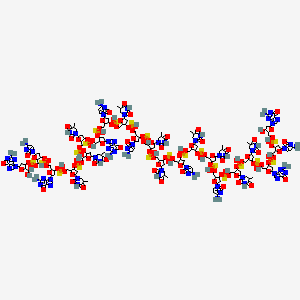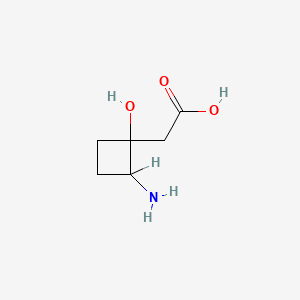
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate (EDFP) is a synthetic compound that has been used in various scientific research applications. It is a small molecule, with a molecular weight of 211.09 g/mol, and is composed of a carbon, hydrogen, and oxygen backbone. EDFP has been studied for its potential to serve as a substrate for a variety of enzymes, including those involved in metabolic pathways. It has also been used to study the effects of various drugs on the body and to explore the mechanisms of action of various drugs.
Applications De Recherche Scientifique
Organic Chemistry Research
Method of Application
This compound is synthesized from enol ether 3 . First, the latter is refluxed in aqueous dioxane to obtain a cyclic 1,4-ketodial hydrate 4a (yield 90%). During chromatography on SiO2 in CH2Cl2–MeOH compound 4a underwent partial methylation to form compound 4b .
Results or Outcomes
The compound eliminates water on storage and transforms into a bicyclic crystalline “dimer” .
Fragrance Industry
Method of Application
These compounds are selected based on the industry-recognized International Fragrance Association (IFRA) standards. Additionally, a stricter internal standard is set that requires additional analysis before allowing a fragrance in products .
Results or Outcomes
The use of these compounds contributes to the overall fragrance of the product .
Regioselective Intermolecular Cyclization
Application Summary
The compound “Methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate” is used in the synthesis of prostanoids, carbanucleosides, and other bioactive compounds important for medical practice .
Results or Outcomes
Crystal Structure Analysis
Application Summary
The compound “Ethyl (-)-(1S,2R,5S,7S,8R,4’S,5’S)-2-methoxy-8-(2’ ,2’- dimethyl-5’-phenyl-1’,3’-dioxolane-4’-yl)-6-oxo-tricyclo[3.2.1.02.7]octane-1-carboxylate” has been analyzed for its crystal structure .
Method of Application
The crystal structure of this compound was analyzed using X-ray crystallography .
Results or Outcomes
The results of this analysis were published in the journal Zeitschrift für Kristallographie - New Crystal Structures .
Anti-Infective Compositions
Method of Application
These compounds are included in pharmaceutical formulations along with a pharmaceutically acceptable carrier .
Results or Outcomes
The use of these compounds contributes to the therapeutic effect of the pharmaceutical formulation .
Propriétés
IUPAC Name |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRYOWGFSOSEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate | |
CAS RN |
114420-06-3 |
Source


|
| Record name | ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


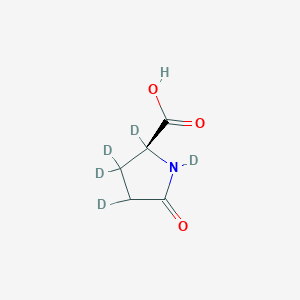

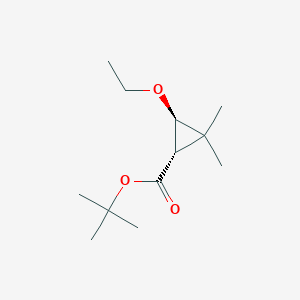

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)
